Cas no 100954-50-5 (2-Acetoxy-4'-bromobenzophenone)

2-Acetoxy-4'-bromobenzophenone is a brominated benzophenone derivative featuring an acetoxy functional group at the 2-position. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both the acetoxy and bromo substituents enhances its reactivity, enabling selective functionalization in cross-coupling reactions and other transformations. Its well-defined structure and high purity make it suitable for precise synthetic applications. The compound exhibits stability under standard handling conditions, ensuring reliable performance in laboratory and industrial settings. Its versatility as a building block underscores its importance in advanced chemical research and development.
2-Acetoxy-4'-bromobenzophenone structure
100954-50-5 structure
Product Name:2-Acetoxy-4'-bromobenzophenone
CAS No:100954-50-5
MF:C15H11BrO3
MW:319.150043725967
CID:871190
PubChem ID:24722873
Update Time:2025-06-26

2-Acetoxy-4'-bromobenzophenone Chemical and Physical Properties

Names and Identifiers

    • [2-(4-bromobenzoyl)phenyl] acetate
    • 2-Acetoxy-4'-bromobenzophenone
    • 2-Acetoxy-4'-brom-benzophenon
    • 2-acetoxy-4'-bromo-benzophenone
    • 2-(4-Bromobenzoyl)phenyl acetate
    • DTXSID30641566
    • AKOS016018248
    • 100954-50-5
    • SCHEMBL21629505
    • MFCD07698814
    • MDL: MFCD07698814
    • Inchi: 1S/C15H11BrO3/c1-10(17)19-14-5-3-2-4-13(14)15(18)11-6-8-12(16)9-7-11/h2-9H,1H3
    • InChI Key: XJAWYUDNVDPZJF-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(C1C=CC=CC=1OC(C)=O)=O

Computed Properties

  • Exact Mass: 317.98900
  • Monoisotopic Mass: 317.98916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • PSA: 43.37000
  • LogP: 3.60540

2-Acetoxy-4'-bromobenzophenone Customs Data

  • HS CODE:2915390090
  • Customs Data:

    China Customs Code:

    2915390090

    Overview:

    2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%

2-Acetoxy-4'-bromobenzophenone Pricemore >>

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Additional information on 2-Acetoxy-4'-bromobenzophenone

Professional Introduction to 2-Acetoxy-4'-bromobenzophenone (CAS No. 100954-50-5)

2-Acetoxy-4'-bromobenzophenone, with the chemical identifier CAS No. 100954-50-5, is a significant compound in the field of organic synthesis and pharmaceutical chemistry. This molecule, characterized by its benzophenone core structure modified with an acetoxy group at the 2-position and a bromine substituent at the 4'-position, has garnered attention due to its versatile applications in synthetic methodologies and as a precursor in the development of various bioactive molecules.

The structural motif of 2-Acetoxy-4'-bromobenzophenone makes it a valuable intermediate in the synthesis of more complex heterocyclic compounds. The presence of both an acetoxy group and a bromine atom provides reactive sites that can be selectively functionalized through a range of chemical transformations. These include nucleophilic aromatic substitution reactions, cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, and condensation reactions leading to the formation of Schiff bases or other functionalized derivatives.

In recent years, the pharmaceutical industry has shown increasing interest in benzophenone derivatives due to their potential biological activities. 2-Acetoxy-4'-bromobenzophenone has been explored as a key building block in the synthesis of molecules with antimicrobial, anti-inflammatory, and even anticancer properties. The acetoxy group can be readily converted into other functional groups such as hydroxyl or carboxylic acid derivatives, while the bromine atom serves as a handle for further modifications via palladium-catalyzed cross-coupling reactions.

One of the most compelling applications of 2-Acetoxy-4'-bromobenzophenone is in the field of photodynamic therapy (PDT). Benzophenone derivatives are known for their ability to generate singlet oxygen upon light irradiation, which can be harnessed to kill cancer cells. The acetoxy group enhances solubility and bioavailability, making it an attractive candidate for drug development. Researchers have recently reported on its use in designing photosensitizers that exhibit high efficacy in targeting tumor cells while minimizing side effects on healthy tissues.

The compound's utility extends beyond pharmaceuticals into materials science. For instance, 2-Acetoxy-4'-bromobenzophenone has been employed in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). Its rigid benzophenone backbone contributes to thermal stability, while the bromine substituent allows for further functionalization to tailor electronic properties. This has led to its incorporation into polymers and small-molecule emitters used in advanced display technologies.

From an industrial perspective, the synthesis of 2-Acetoxy-4'-bromobenzophenone is optimized for scalability and cost-effectiveness. Modern synthetic routes often involve catalytic methods that minimize waste and improve yields. Continuous flow chemistry has also been explored as a means to enhance production efficiency while maintaining high purity standards. These advancements ensure that manufacturers can supply sufficient quantities of this compound to meet growing demand from both academic research labs and commercial enterprises.

The safety profile of 2-Acetoxy-4'-bromobenzophenone is another critical consideration. While it is not classified as hazardous under standard conditions, proper handling protocols must be followed to prevent exposure during synthesis and handling. Personal protective equipment (PPE), including gloves, goggles, and lab coats, is recommended when working with this compound. Storage should be conducted in a cool, dry place away from direct sunlight to prevent degradation.

Future research directions for 2-Acetoxy-4'-bromobenzophenone are likely to focus on expanding its applications in drug discovery and material science. Innovations in synthetic chemistry may lead to more efficient pathways for producing derivatives with enhanced properties. Additionally, computational modeling techniques are being increasingly used to predict the behavior of this compound in different reaction conditions, which could accelerate the development of novel applications.

In conclusion, 2-Acetoxy-4'-bromobenzophenone (CAS No. 100954-50-5) represents a versatile and valuable intermediate with broad utility across multiple scientific disciplines. Its role in pharmaceutical synthesis, photodynamic therapy, and materials science underscores its importance as a building block for innovative research and industrial applications. As methodologies for its production and modification continue to evolve, so too will its contributions to advancing scientific knowledge and technological innovation.

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